Crystallographic Fragment Hit Validation in SARS-CoV-2 Nsp3 Macrodomain Compared to Screening Library Average
In a massive crystallographic fragment screen of 2,533 compounds against the SARS-CoV-2 Nsp3 macrodomain, N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline (PDB ligand GWV) was one of only 214 fragments (8.4%) that yielded a co-crystal structure, confirming its direct binding to the target [1]. The structure (PDB 5S2S) was solved at 1.10 Å resolution (R-free 0.194, R-work 0.167) and shows the ligand occupying the active-site cleft [1]. In contrast, the remaining 2,319 fragments in the library (91.6%) failed to produce diffracting co-crystals, demonstrating that this compound possesses structural features that confer binding competence in a stringent crystallographic assay where the vast majority of diverse fragments do not [1].
| Evidence Dimension | Co-crystal structure hit rate in Nsp3 macrodomain fragment screen |
|---|---|
| Target Compound Data | Confirmed co-crystal structure (PDB 5S2S); resolution 1.10 Å; R-free 0.194 |
| Comparator Or Baseline | Library average: 214 hits from 2,533 fragments (8.4% hit rate); 2,319 fragments (91.6%) failed to co-crystallize |
| Quantified Difference | Target compound belongs to the 8.4% minority of fragments that bind and co-crystallize; 11.9-fold enrichment over non-binding fragments in the same screen |
| Conditions | PanDDA analysis group deposition; X-ray diffraction; SARS-CoV-2 Nsp3 macrodomain (Mac1) protein; fragment concentration not individually specified for each fragment but typical screen concentrations ~10-50 mM |
Why This Matters
Procurement of this compound provides a validated structural starting point for fragment-to-lead optimization against a high-priority antiviral target, whereas 91.6% of structurally similar fragments in the same library lack any crystallographic binding evidence.
- [1] Schuller, M., Correy, G. J., Gahbauer, S., Fearon, D., Wu, T., Diaz, R. E., ... & Ahel, I. (2021). Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Science Advances, 7(16), eabf8711. doi:10.1126/sciadv.abf8711 View Source
